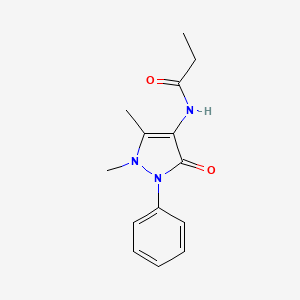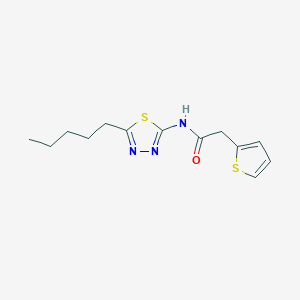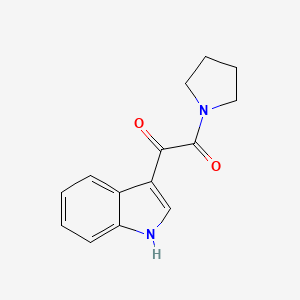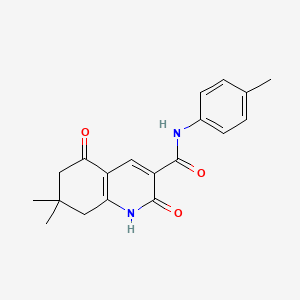
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide
Descripción general
Descripción
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide is a useful research compound. Its molecular formula is C14H17N3O2 and its molecular weight is 259.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 259.132076794 g/mol and the complexity rating of the compound is 411. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 724911. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Synthesis
The compound N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide serves as a key intermediate in the synthesis of various heterocyclic compounds. For instance, it has been used to create pyrazole, pyridine, and pyrimidine derivatives, which have broad applications in pharmaceutical and chemical research. These derivatives are often synthesized for their potential biological activities, such as anticancer properties or their roles in other chemical reactions (Fadda et al., 2012).
Anticancer Research
In the realm of anticancer research, derivatives of this compound have been studied for their efficacy against cancer cells. Specific compounds synthesized from this chemical have demonstrated activity against human tumor breast cancer cell lines, indicating potential therapeutic applications in oncology (Ghorab et al., 2014).
Immunomodulating Activity
Another significant application is in the field of immunology, where derivatives of this compound have been synthesized and evaluated for their immunomodulating activity. These compounds have shown promising results in enhancing macrophage cytotoxicity and stimulating host-mediated antibacterial defenses in animal models (Doria et al., 1991).
Antibacterial Properties
There is also evidence of antibacterial properties associated with derivatives of this compound. Studies have shown that certain synthesized Schiff bases containing the this compound moiety exhibit moderate to good antibacterial activity against various bacterial strains, such as Escherichia coli and Staphylococcus aureus (Asiri & Khan, 2010).
Structural and Physical Properties
The compound and its derivatives have also been the subject of structural and physical studies. For instance, the X-ray structure characterization and Hirshfeld surface analysis of antipyrine derivatives of this compound have been conducted, providing valuable insights into the molecular interactions and stability of these compounds (Saeed et al., 2020).
Corrosion InhibitionInterestingly, certain derivatives of this compound have been investigated for their anti-corrosion properties. For example, studies have shown that these compounds can effectively inhibit corrosion in certain metal environments, making them useful in industrial applications [(Deyab et al., 2019)]
Scientific Research Applications of this compound
Heterocyclic Synthesis
The compound this compound serves as a key intermediate in the synthesis of various heterocyclic compounds. For instance, it has been used to create pyrazole, pyridine, and pyrimidine derivatives, which have broad applications in pharmaceutical and chemical research. These derivatives are often synthesized for their potential biological activities, such as anticancer properties or their roles in other chemical reactions (Fadda et al., 2012).
Anticancer Research
In the realm of anticancer research, derivatives of this compound have been studied for their efficacy against cancer cells. Specific compounds synthesized from this chemical have demonstrated activity against human tumor breast cancer cell lines, indicating potential therapeutic applications in oncology (Ghorab et al., 2014).
Immunomodulating Activity
Another significant application is in the field of immunology, where derivatives of this compound have been synthesized and evaluated for their immunomodulating activity. These compounds have shown promising results in enhancing macrophage cytotoxicity and stimulating host-mediated antibacterial defenses in animal models (Doria et al., 1991).
Antibacterial Properties
There is also evidence of antibacterial properties associated with derivatives of this compound. Studies have shown that certain synthesized Schiff bases containing the this compound moiety exhibit moderate to good antibacterial activity against various bacterial strains, such as Escherichia coli and Staphylococcus aureus (Asiri & Khan, 2010).
Structural and Physical Properties
The compound and its derivatives have also been the subject of structural and physical studies. For instance, the X-ray structure characterization and Hirshfeld surface analysis of antipyrine derivatives of this compound have been conducted, providing valuable insights into the molecular interactions and stability of these compounds (Saeed et al., 2020).
Mecanismo De Acción
Target of Action
Antipyrine, a related compound, is known to act primarily in the central nervous system (cns), increasing the pain threshold by inhibiting both isoforms of cyclooxygenase, cox-1, cox-2, and cox-3 enzymes involved in prostaglandin (pg) synthesis .
Mode of Action
Antipyrine, a related compound, is thought to act primarily in the cns, increasing the pain threshold by inhibiting both isoforms of cyclooxygenase, cox-1, cox-2, and cox-3 enzymes involved in prostaglandin (pg) synthesis .
Biochemical Pathways
It’s worth noting that all components of vitamin b3 are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (nad), its reduced form nadh, its phosphate parent nadp, and the reduced form nadph, collectively referred to as nad(p)(h) .
Result of Action
Antipyrine, a related compound, is often used in testing the effects of other drugs or diseases on drug-metabolizing enzymes in the liver .
Action Environment
Propionamide, an important pollutant emitted into the atmosphere from a variety of sources, is abundant in many areas worldwide, and could be involved in new particle formation (NPF). The enhancement of the H2SO4 (SA)-based NPF by Propionamide was evaluated through investigating the formation mechanism of clusters .
Propiedades
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-4-12(18)15-13-10(2)16(3)17(14(13)19)11-8-6-5-7-9-11/h5-9H,4H2,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAMBPMMQPPYRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90161472 | |
| Record name | Propionamide, N-antipyrinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90161472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14077-43-1 | |
| Record name | Propionamide, N-antipyrinyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014077431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propionamide, N-antipyrinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90161472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-(4-chlorophenoxy)propoxy]-3-ethoxybenzaldehyde](/img/structure/B4809999.png)

![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B4810015.png)
![3-(3-methylbutyl)-1-[2-(4-morpholinyl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4810021.png)


![N-(3-{[(3-methoxyphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)tetrahydro-2-furancarboxamide](/img/structure/B4810045.png)
![2-chloro-5-{[(1-ethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoic acid](/img/structure/B4810052.png)

![4-methoxy-N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide](/img/structure/B4810088.png)
![N-cyclohexyl-3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4810089.png)
![methyl 3-({[(2,6-dichlorobenzyl)thio]acetyl}amino)-2-methylbenzoate](/img/structure/B4810090.png)
![2-[3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B4810098.png)
